molecular formula C21H13N3O4S B2715218 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 315232-48-5

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2715218
CAS No.: 315232-48-5
M. Wt: 403.41
InChI Key: QRBQEGWRVHHRPL-UHFFFAOYSA-N
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Description

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the benzothiazole ring . The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions and the use of recyclable catalysts are commonly adopted . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzothiazole derivatives, reduced amine derivatives, and various substituted benzothiazole compounds .

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The nitro group plays a crucial role in its mechanism of action by participating in redox reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoyl and nitro groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O4S/c25-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)20(26)23-21-22-17-11-10-16(24(27)28)12-18(17)29-21/h1-12H,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBQEGWRVHHRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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